Benzene-1,3-dicarboxylic acid-(carboxy-13C2) (CAS: 112043-90-0), widely referred to as 13C2-isophthalic acid, is a premium stable-isotope-labeled dicarboxylic acid where the two carboxyl carbons are enriched with 13C (typically ≥99 atom % 13C). This specific isotopic substitution yields a precise +2 Da mass shift (M+2, 168.12 g/mol) relative to the unlabeled native compound [1]. In procurement and analytical workflows, this compound is strictly prioritized over its unlabeled counterpart to serve as an exact internal standard for quantitative mass spectrometry (LC-MS/MS and GC-MS) and as a highly sensitive, background-free probe for solid-state 13C NMR spectroscopy in materials science . Its robust covalent labeling ensures absolute structural fidelity during complex matrix extractions or high-temperature polymer synthesis.
Substituting benzene-1,3-dicarboxylic acid-(carboxy-13C2) with unlabeled benzene-1,3-dicarboxylic acid, generic deuterated analogs (e.g., isophthalic acid-d4), or alternative isomers (e.g., terephthalic acid-13C2) critically compromises analytical integrity. Unlabeled isophthalic acid cannot be differentiated by mass analyzers, preventing its use for matrix effect correction in LC-MS/MS [1]. While deuterated analogs are generally less expensive, deuterium atoms on the aromatic ring are highly susceptible to hydrogen-deuterium (H/D) exchange under harsh acidic or basic sample preparation conditions, leading to isotopic scrambling and quantitative bias. Furthermore, deuterated compounds frequently exhibit a chromatographic isotope effect, eluting slightly earlier than the native analyte and failing to perfectly mirror matrix ionization suppression[2]. The 13C-labeled carboxyl groups provide a chemically inert, non-exchangeable mass shift that perfectly co-elutes with the target, ensuring flawless data normalization.
In reversed-phase liquid chromatography coupled to mass spectrometry, the choice of isotopic label dictates the accuracy of matrix suppression correction. Benzene-1,3-dicarboxylic acid-(carboxy-13C2) exhibits a retention time shift of 0.00 seconds relative to the native unlabeled acid, ensuring perfect co-elution. In contrast, ring-deuterated analogs (such as isophthalic acid-d4) often display a measurable chromatographic isotope effect, eluting earlier than the native compound [1]. This temporal offset means the deuterated standard and the native analyte experience different instantaneous matrix compositions in the ion source, leading to quantification errors of up to 15% in complex biological or environmental matrices.
| Evidence Dimension | Chromatographic Retention Time Shift (vs. Native Analyte) |
| Target Compound Data | 0.00 seconds (Perfect co-elution) |
| Comparator Or Baseline | Isophthalic acid-d4 (Deuterated analog): Exhibits measurable early elution shift |
| Quantified Difference | 13C2 labeling eliminates the retention time offset, preventing up to 15% matrix-induced quantification error. |
| Conditions | Reversed-phase LC-MS/MS of complex environmental/biological matrices |
Perfect co-elution is mandatory for an internal standard to accurately correct for ion suppression, making the 13C2 variant the only reliable choice for rigorous regulatory or clinical quantification.
Extraction of dicarboxylic acids from solid matrices (e.g., soils, polymers) often requires aggressive acidic or basic hydrolysis at elevated temperatures. Under these conditions, the 13C labels in benzene-1,3-dicarboxylic acid-(carboxy-13C2) are covalently locked within the carboxylate carbon skeleton, retaining 100% of the M+2 mass shift. Conversely, deuterated analogs are prone to H/D exchange with the protic solvent, which degrades the isotopic purity of the standard during the assay and artificially inflates the apparent concentration of the native analyte[1].
| Evidence Dimension | Isotopic Label Retention Post-Hydrolysis |
| Target Compound Data | 100% retention of M+2 signature |
| Comparator Or Baseline | Deuterated analogs: Susceptible to partial label loss via H/D exchange |
| Quantified Difference | 13C2 labeling provides absolute isotopic stability, whereas deuterium labeling can result in unpredictable mass shift degradation. |
| Conditions | Acidic/basic extraction or high-temperature sample preparation |
Procuring the 13C2 standard prevents costly assay failures and data invalidation caused by isotopic scrambling during harsh sample processing.
When characterizing the coordination environment of isophthalate linkers in Metal-Organic Frameworks (MOFs) or the end-groups in polyesters, solid-state 13C NMR is a primary tool. Natural abundance benzene-1,3-dicarboxylic acid contains only ~1.1% 13C, requiring prohibitively long acquisition times to resolve the carboxylate resonances against the aromatic background. Utilizing benzene-1,3-dicarboxylic acid-(carboxy-13C2) (99 atom % 13C) provides a ~90-fold theoretical enhancement in the specific carboxylate signal [1]. This allows for rapid, high-resolution tracking of metal-binding states, defect sites, and polymer chain terminations without interference from the bulk aromatic carbons.
| Evidence Dimension | 13C NMR Carboxylate Signal Intensity |
| Target Compound Data | 99% isotopic enrichment at carboxyl carbons |
| Comparator Or Baseline | Unlabeled benzene-1,3-dicarboxylic acid: ~1.1% natural abundance |
| Quantified Difference | Provides a ~90-fold increase in signal-to-noise ratio for the targeted binding sites. |
| Conditions | Solid-state 13C NMR analysis of MOFs or polyesters |
Dramatically reduces NMR instrument time and enables the detection of low-concentration defect sites or end-groups that are invisible with unlabeled precursors.
Due to its perfect chromatographic co-elution and immunity to H/D exchange, benzene-1,3-dicarboxylic acid-(carboxy-13C2) is the optimal internal standard for quantifying trace isophthalic acid in complex matrices. It is heavily procured for environmental monitoring of plasticizer leaching and for clinical toxicology screens where absolute quantitative precision is required to correct for severe matrix ionization suppression[1].
In materials science, researchers procure this 13C-enriched linker to synthesize isotopically labeled Metal-Organic Frameworks (MOFs). The enhanced carboxylate signal allows for precise solid-state NMR characterization of metal-node coordination, missing-linker defects, and framework dynamics, which would be obscured by background noise if synthesized with natural-abundance isophthalic acid [2].
For industrial biotechnology firms developing plastic-degrading enzymes, this compound is incorporated into model polyesters. The 13C2 label enables unambiguous tracking of the polymer's breakdown products via mass spectrometry or NMR, allowing researchers to differentiate true enzymatic cleavage from background carbon contamination [2].
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